

# Commercial Suppliers and Availability of Osimertinib-D6: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Osimertinib D6*

Cat. No.: *B2766964*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of osimertinib-d6, a deuterated internal standard essential for the accurate quantification of the EGFR inhibitor, osimertinib. This document details commercial suppliers, provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and illustrates the relevant biological pathway and experimental workflow.

## Commercial Availability of Osimertinib-D6

Osimertinib-d6 is available from several commercial suppliers specializing in research chemicals and analytical standards. The following table summarizes the key information for sourcing this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier                | Catalog Number | Molecular Formula                                                            | Molecular Weight | Notes                                                                                                                                                       |
|-------------------------|----------------|------------------------------------------------------------------------------|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MedChemExpress (MCE)    | HY-15772S      | C <sub>28</sub> H <sub>27</sub> D <sub>6</sub> N <sub>7</sub> O <sub>2</sub> | 505.64           | Offered as a solid.<br>Recommended storage at 4°C (protect from light) or -80°C in solvent for long-term stability. <a href="#">[1]</a> <a href="#">[2]</a> |
| Daicel Pharma Standards | DCTI-A-000208  | C <sub>28</sub> H <sub>27</sub> D <sub>6</sub> N <sub>7</sub> O <sub>2</sub> | 505.66           | Provided as a labeled standard for bioanalytical research and BA/BE studies.<br><a href="#">[3]</a> Storage condition is 2-8°C.                             |
| Clinivex                | RCLSTLA194010  | C <sub>28</sub> H <sub>27</sub> D <sub>6</sub> N <sub>7</sub> O <sub>2</sub> | 505.66           | Available in quantities of 10mg, 50mg, and 100mg. <a href="#">[4]</a><br>Intended for research and development purposes only. <a href="#">[4]</a>           |
| GlpBio                  | GC61161        | Not Specified                                                                | Not Specified    | Marketed as a deuterium-labeled osimertinib for research use.                                                                                               |
| DC Chemicals            | Not Specified  | Not Specified                                                                | Not Specified    | Described as a deuterium-                                                                                                                                   |

labeled  
Osimertinib.

## Mechanism of Action: Osimertinib and the EGFR Signaling Pathway

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).<sup>[5]</sup> It is highly selective for both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs.<sup>[5]</sup> Osimertinib covalently binds to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and growth.

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by osimertinib.



[Click to download full resolution via product page](#)

EGFR Signaling Pathway and Osimertinib Inhibition.

## Experimental Protocols: Quantification of Osimertinib using Osimertinib-D6 by LC-MS/MS

The following protocol is a synthesized methodology based on published literature for the quantification of osimertinib in biological matrices (e.g., plasma) using osimertinib-d6 as an internal standard.[6]

## Preparation of Stock and Working Solutions

### 1.1. Osimertinib-d6 Internal Standard (IS) Stock Solution (1 mg/mL):

- Accurately weigh 1 mg of osimertinib-d6 and dissolve it in 1 mL of a suitable solvent such as methanol or DMSO.
- Store the stock solution at -20°C or -80°C in amber vials to protect from light.

### 1.2. Osimertinib-d6 IS Working Solution (e.g., 100 ng/mL):

- Perform serial dilutions of the IS stock solution with methanol or acetonitrile to achieve the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

### 1.3. Osimertinib Calibration Standards and Quality Control (QC) Samples:

- Prepare a stock solution of non-labeled osimertinib (e.g., 1 mg/mL in methanol).
- Prepare a series of working solutions of osimertinib by serial dilution.
- Spike blank biological matrix (e.g., plasma) with the osimertinib working solutions to create calibration standards at various concentrations (e.g., 1-500 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in the same manner.

## Sample Preparation (Protein Precipitation)

### 2.1. To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 5 µL of the osimertinib-d6 IS working solution.

### 2.2. Add 150 µL of cold acetonitrile to precipitate proteins.

### 2.3. Vortex the mixture for 1 minute.

### 2.4. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

### 2.5. Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

## LC-MS/MS Method

The following is a representative set of conditions. These should be optimized for the specific instrumentation used.

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6  $\mu$ m) is commonly used.
  - Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile or methanol.
  - Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and ramping up to elute the analyte and internal standard.
  - Flow Rate: 0.2-0.4 mL/min.
  - Injection Volume: 5-10  $\mu$ L.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example):
    - Osimertinib: Precursor ion (Q1) m/z ~499.6 -> Product ion (Q3) m/z ~72.2
    - Osimertinib-d6: Precursor ion (Q1) m/z ~505.6 -> Product ion (Q3) m/z ~78.2 (or another suitable fragment).
    - Note: The exact m/z values should be optimized by direct infusion of the standards.
  - Instrument Parameters: Optimize cone voltage, collision energy, and other parameters to maximize the signal for each transition.

## Data Analysis

- 4.1. Integrate the peak areas for both osimertinib and osimertinib-d6.
- 4.2. Calculate the peak area ratio (Osimertinib peak area / Osimertinib-d6 peak area).
- 4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- 4.4. Determine the concentration of osimertinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general experimental workflow for a typical bioanalytical study using osimertinib-d6.



[Click to download full resolution via product page](#)

LC-MS/MS Bioanalytical Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CheMondis Marketplace [chemondis.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Osimertinib-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. theclinivex.com [theclinivex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Availability of Osimertinib-D6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2766964#commercial-suppliers-and-availability-of- osimertinib-d6>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)